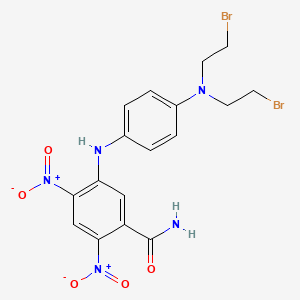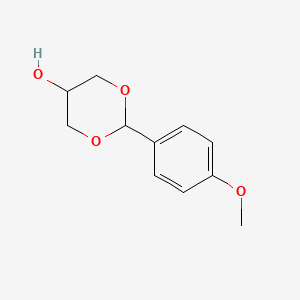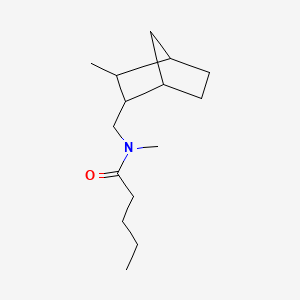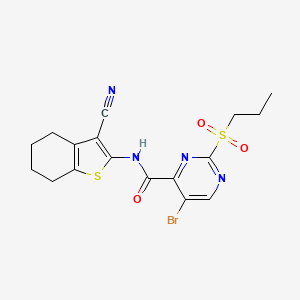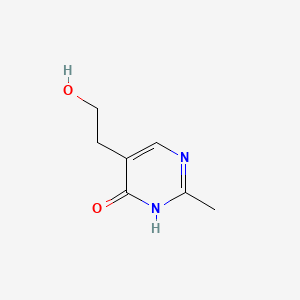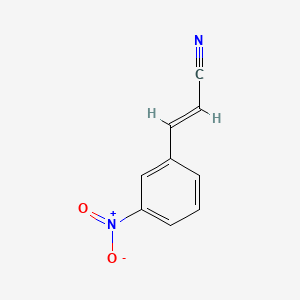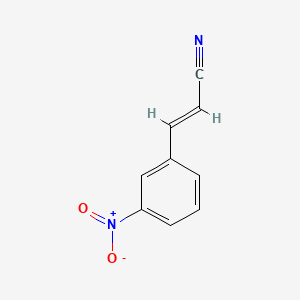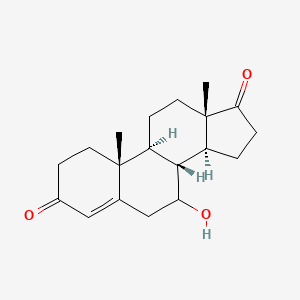
4-Androsten-7alpha-ol-3,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Androsten-7alpha-ol-3,17-dione is a steroidal compound that plays a significant role in the biosynthesis of various steroid hormones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Androsten-7alpha-ol-3,17-dione can be synthesized through the biotransformation of phytosterols using engineered Mycobacterium strains. This process involves the conversion of phytosterols into 4-androstene-3,17-dione, which can then be further modified to produce this compound .
Industrial Production Methods
The industrial production of this compound typically involves large-scale fermentation processes. These processes utilize genetically modified microorganisms to convert phytosterols into the desired steroidal compounds. The fermentation conditions, such as temperature, pH, and nutrient availability, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Androsten-7alpha-ol-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into other oxidized steroidal derivatives.
Reduction: Reduction reactions can produce more reduced forms of the compound, such as testosterone.
Substitution: Substitution reactions can introduce different functional groups into the steroidal backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used to introduce new functional groups.
Major Products Formed
Oxidation: Products include oxidized steroids like 4-androstene-3,17-dione.
Reduction: Major products include testosterone and other reduced steroids.
Substitution: Products vary depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
4-Androsten-7alpha-ol-3,17-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: Studies focus on its role in steroid biosynthesis and metabolism.
Medicine: Research explores its potential therapeutic applications, including its use in hormone replacement therapy and as an intermediate in the synthesis of steroidal drugs.
Industry: It is used in the production of steroidal pharmaceuticals and as a starting material for the synthesis of other valuable compounds
Wirkmechanismus
4-Androsten-7alpha-ol-3,17-dione exerts its effects by interacting with specific enzymes and receptors involved in steroid biosynthesis. It serves as a substrate for enzymes such as 3-ketosteroid-1,2-dehydrogenase and 3-ketosteroid-9alpha-hydroxylase, which catalyze its conversion into other steroidal compounds. These interactions play a crucial role in regulating the levels of various steroid hormones in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Androstene-3,17-dione: A closely related compound used in the synthesis of testosterone and other steroids.
1,4-Androstadiene-3,17-dione: Another related compound with similar applications in steroid synthesis.
9alpha-Hydroxyl-4-androstene-3,17-dione: A hydroxylated derivative with unique properties
Uniqueness
4-Androsten-7alpha-ol-3,17-dione is unique due to its specific hydroxylation at the 7alpha position, which imparts distinct chemical and biological properties. This modification can influence its reactivity and interactions with enzymes, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C19H26O3 |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15?,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
LFWLQMQUJQUZBD-UOEDLQKQSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(CC4=CC(=O)CC[C@]34C)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)C(CC4=CC(=O)CCC34C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13825389.png)
![(2E)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13825390.png)
![[(1S,4aR,6S,7S,7aS)-7-(acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B13825393.png)
![N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B13825397.png)
![5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B13825402.png)
